(Tetrahydro-2H-thiopyran-4-yl)methanol
Description
Significance of Sulfur-Containing Heterocycles in Contemporary Organic and Medicinal Chemistry Research
Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, renowned for their wide array of biological activities. bookpi.org These compounds are integral components of numerous FDA-approved drugs and are actively investigated for their therapeutic potential. nih.govresearchgate.net The inclusion of a sulfur atom within a heterocyclic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical for drug efficacy.
The pharmacological relevance of these scaffolds is vast, with research demonstrating their application as:
Anticancer agents nih.govbohrium.com
Antimicrobial and antibacterial agents bookpi.orgbohrium.com
Antiviral compounds, including anti-HIV activity bookpi.org
Anti-inflammatory agents bookpi.orgnih.gov
Antidiabetic agents nih.gov
Antihypertensive agents nih.gov
This broad spectrum of activity underscores the continued efforts by researchers to synthesize and evaluate new sulfur-containing heterocyclic compounds for novel therapeutic applications. nih.govresearchgate.net
Overview of the Tetrahydrothiopyran (B43164) Scaffold in Pharmaceutical and Agrochemical Sciences
The tetrahydrothiopyran ring system, the core of (Tetrahydro-2H-thiopyran-4-yl)methanol, is a "privileged scaffold" in drug discovery. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. The three-dimensional structure of the tetrahydrothiopyran ring allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.
While perhaps not as extensively studied as its nitrogen-containing counterparts, the tetrahydrothiopyran scaffold is increasingly recognized for its potential in both pharmaceutical and agrochemical research. In pharmaceuticals, its incorporation can lead to compounds with improved pharmacokinetic profiles. In the agrochemical sector, derivatives of this scaffold are explored for their potential as herbicides, fungicides, and insecticides. The synthesis of functionalized tetrahydrothiopyrans, such as tetrahydro-4H-thiopyran-4-one, serves as a critical starting point for accessing a diverse range of these compounds. researchgate.netresearchgate.net
Research Landscape and Potential Contributions of this compound
The current research landscape for this compound itself is primarily centered on its utility as a synthetic intermediate. pharmaffiliates.com However, by examining its oxygen-containing analogue, (Tetrahydro-2H-pyran-4-yl)methanol, we can infer potential areas of contribution. The tetrahydropyran (B127337) motif is a common feature in many bioactive natural products and synthetic drugs. nih.govnih.gov For instance, (Tetrahydro-2H-pyran-4-yl)methanol is a key starting material for the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists and has been used in the development of Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis. chemicalbook.com
Given the established bioisosteric relationship between oxygen and sulfur in medicinal chemistry, it is plausible that this compound could serve as a valuable building block for novel therapeutics with unique properties. The substitution of oxygen with sulfur can alter the compound's size, electronics, and lipophilicity, potentially leading to improved target affinity, selectivity, or metabolic stability. The future research trajectory for this compound will likely involve its incorporation into larger, more complex molecules to probe these potential advantages in various biological systems.
Structure
2D Structure
Properties
IUPAC Name |
thian-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVCLDAMMNHILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602925 | |
| Record name | (Thian-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100277-27-8 | |
| Record name | (Thian-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tetrahydro 2h Thiopyran 4 Yl Methanol and Its Derivatives
Novel Synthetic Routes and Strategies
The synthesis of (Tetrahydro-2H-thiopyran-4-yl)methanol, a valuable building block in medicinal chemistry, has been the subject of methodological refinement. Researchers have moved beyond classical methods to develop more practical and sophisticated pathways.
Development of Efficient and Scalable Synthetic Pathways
A key focus in the synthesis of this compound has been the development of routes that are not only high-yielding but also amenable to large-scale production. A prominent and efficient pathway begins with the synthesis of the precursor, Tetrahydro-4H-thiopyran-4-one.
An established scalable method involves a Dieckmann-type condensation of dimethyl 3,3'-thiobispropanoate using a base like sodium methoxide (B1231860), followed by decarboxylation of the resulting intermediate. researchgate.netresearchgate.net This multi-step process has been successfully executed on a large scale, yielding over 75% of the desired thiopyranone precursor. researchgate.net
The final step to obtain this compound is the reduction of the ketone functionality of Tetrahydro-4H-thiopyran-4-one.
Table 1: Scalable Synthesis of Tetrahydro-4H-thiopyran-4-one This interactive table summarizes a scalable synthetic procedure.
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Dimethyl 3,3'-thiobispropanoate | Sodium methoxide (in situ), THF | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | Not specified | researchgate.netresearchgate.net |
| 2 | Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate | 10% aqueous H2SO4, reflux | Tetrahydro-4H-thiopyran-4-one | >75% | researchgate.netresearchgate.net |
The reduction of the resulting ketone to the final alcohol product can be achieved using various reducing agents. While lithium aluminum hydride (LiAlH4) is effective, for large-scale synthesis, alternative and safer reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation are often preferred to minimize risks and simplify work-up procedures.
Stereoselective Synthesis Approaches for Chiral Analogs
The demand for enantiomerically pure compounds in drug discovery has driven the development of stereoselective methods to produce chiral analogs of this compound. The strategic use of thiopyran templates is crucial for achieving key stereoselective transformations. researchgate.net Methodologies developed for analogous heterocyclic systems, such as tetrahydropyrans, often provide a blueprint for thiopyran synthesis.
Key strategies for inducing stereoselectivity include:
Substrate-Controlled Synthesis: This approach utilizes existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions. For instance, aldol (B89426) reactions using chiral thiopyran-derived synthons can lead to stereochemically diverse polypropionate structures. researchgate.net
Catalytic Asymmetric Synthesis: The use of chiral catalysts is a powerful tool for creating specific enantiomers. For example, asymmetric hetero-Diels-Alder reactions have been successfully used to construct the tetrahydropyran (B127337) ring system stereoselectively, a strategy that can be adapted to thiopyran synthesis. scispace.com Similarly, chiral phosphoric acids have been employed as catalysts in intramolecular oxa-Michael cyclizations to produce tetrahydropyrans with high enantioselectivity (up to 99%). whiterose.ac.uk
Ring-Expansion Strategies: A stereoselective, metal-free ring-expansion of monocyclopropanated heterocycles has been developed to produce highly functionalized six-membered rings like dihydropyrans and tetrahydropyridines. acs.orgnih.gov This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, preserves the stereochemistry of the starting material and offers a potential route to chiral thiopyran analogs. acs.orgnih.gov
Green Chemistry Principles in Process Optimization
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by designing safer and more efficient processes. youtube.com The 12 principles of green chemistry provide a framework for this optimization. youtube.comyoutube.com
Key considerations include:
Atom Economy: Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. youtube.comyoutube.com The synthesis of Tetrahydro-4H-thiopyran-4-one from dimethyl 3,3'-thiobispropanoate, for example, can be evaluated for its atom economy to identify areas for improvement. researchgate.net
Use of Safer Solvents and Reagents: The replacement of hazardous solvents like carbon tetrachloride with greener alternatives such as acetic acid or water is a primary goal. youtube.com Similarly, toxic reagents are substituted with less hazardous options. For instance, moving from mercury-cell based processes to membrane-cell technology in industrial chlorine production exemplifies this principle. youtube.com
Catalysis: The use of catalytic reagents over stoichiometric ones reduces waste and often allows for milder reaction conditions, saving energy. youtube.com Innovations in catalysis are central to developing more sustainable synthetic processes. youtube.com
Renewable Feedstocks: Whenever feasible, starting materials derived from renewable resources, such as biomass, are preferred over those from petrochemical sources. youtube.com
High-Throughput Experimentation in Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. nih.govbohrium.com This approach utilizes automation and miniaturization to run hundreds or even thousands of experiments in parallel, allowing for rapid screening of a wide array of reaction parameters. youtube.comresearchgate.net
In the context of synthesizing this compound and its derivatives, HTE can be applied to:
Optimize Reaction Conditions: Quickly screen different catalysts, ligands, solvents, temperatures, and reagent concentrations to find the optimal conditions for a specific transformation, such as the reduction of Tetrahydro-4H-thiopyran-4-one. bohrium.comyoutube.com
Discover Novel Reactions: By combining diverse reactants under various conditions, HTE can facilitate the discovery of entirely new synthetic methodologies. nih.govyoutube.com
Library Synthesis: Rapidly generate large collections of derivatives for biological screening, which is particularly valuable in the early stages of drug discovery. youtube.com
The vast amount of data generated by HTE is also highly suitable for analysis by machine learning and artificial intelligence, further accelerating the development of new and improved synthetic processes. youtube.com
Table 2: Application of High-Throughput Experimentation (HTE) This interactive table outlines the uses of HTE in chemical synthesis.
| Application Area | Description | Benefit | Reference |
|---|---|---|---|
| Reaction Optimization | Parallel screening of catalysts, reagents, solvents, and conditions. | Speeds up the process of finding the most efficient synthetic route. | bohrium.comyoutube.com |
| Methodology Discovery | Randomly or rationally combining reagents to find new chemical transformations. | Accelerates the discovery of novel synthetic methods. | nih.gov |
| Library Synthesis | Rapidly creating a large number of diverse but related molecules. | Enables faster screening for biological activity in drug discovery. | youtube.com |
Functionalization and Derivatization Strategies
Once the core this compound structure is synthesized, further functionalization can be performed to create a diverse range of derivatives with tailored properties.
Regioselective Functionalization of the Tetrahydrothiopyran (B43164) Ring
Regioselective functionalization involves modifying a specific position on the tetrahydrothiopyran ring, which can be challenging due to the similar reactivity of C-H bonds. mdpi.com However, various strategies have been developed to control the site of reaction.
Oxidation at Sulfur: The sulfur atom is a common site for functionalization. It can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. nih.govrsc.org This transformation can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The oxidation level can often be controlled by adjusting the reaction conditions. nih.gov
Functionalization at C-2 and C-6: The positions alpha to the sulfur atom (C-2 and C-6) can be functionalized. For example, the synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones demonstrates that substitution at these positions is feasible, often through condensation reactions. nih.gov
C-H Activation: Direct C-H activation is a powerful, modern method for creating carbon-carbon or carbon-heteroatom bonds. While challenging on a saturated ring, the use of directing groups can guide a metal catalyst to a specific C-H bond to achieve regioselectivity. mdpi.com This approach is widely studied for aromatic and heteroaromatic systems and is an area of ongoing research for saturated rings. mdpi.comresearchgate.net
Chemical Modifications of the Methanol (B129727) Side Chain
The methanol side chain of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Key modifications include oxidation, esterification, and etherification, which expand the synthetic utility of this foundational building block.
Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents would yield the aldehyde, a reactive intermediate for subsequent carbon-carbon bond-forming reactions. More vigorous oxidation, on the other hand, leads to the formation of Tetrahydro-2H-thiopyran-4-carboxylic acid. This carboxylic acid derivative is a crucial precursor for the synthesis of amides, esters, and various heterocyclic systems. Furthermore, the sulfide (B99878) moiety in the thiopyran ring can be selectively oxidized to a sulfoxide or a sulfone, providing access to derivatives with altered electronic properties and potential biological activities. For example, the methyl ester of tetrahydro-2H-thiopyran-4-carboxylic acid can be oxidized to methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide using reagents like 3-chlorobenzoperoxoic acid. chemicalbook.com
Esterification: The hydroxyl group of the methanol side chain can readily undergo esterification with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid and is a common strategy for creating prodrugs or modifying the physicochemical properties of a molecule. A notable example is the formation of methyl tetrahydro-2H-thiopyran-4-carboxylate through the esterification of the corresponding carboxylic acid. chemicalbook.com
Etherification: Ether derivatives of this compound can be prepared through Williamson ether synthesis or other related methods. This involves the reaction of the corresponding alkoxide with an alkyl halide or sulfonate. These ether linkages can be used to connect the thiopyran motif to other molecular fragments, enabling the construction of larger and more elaborate structures.
Table 1: Selected Chemical Modifications of the Methanol Side Chain
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | Strong oxidizing agent (e.g., KMnO₄, Jones reagent) | Tetrahydro-2H-thiopyran-4-carboxylic acid | Oxidation |
| Tetrahydro-2H-thiopyran-4-carboxylic acid | Methanol, Acid catalyst (e.g., H₂SO₄) | Methyl tetrahydro-2H-thiopyran-4-carboxylate | Esterification |
| Methyl tetrahydro-2H-thiopyran-4-carboxylate | 3-Chlorobenzoperoxoic acid, CH₂Cl₂ | Methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide | Oxidation (Sulfone formation) |
| This compound | NaH, Alkyl halide (R-X) | (Tetrahydro-2H-thiopyran-4-yl)methoxymethyl ether | Etherification |
Synthesis of Thiopyran-Containing Heterocycles (e.g., oxadiazoles (B1248032), thiazoles)
The versatile functional handles on the this compound scaffold facilitate its use as a precursor for the synthesis of various thiopyran-containing heterocyclic compounds, such as oxadiazoles and thiazoles. These heterocycles are privileged structures in medicinal chemistry, known for their diverse biological activities.
Synthesis of Thiopyran-Containing Oxadiazoles:
A common route to 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. nih.govnih.gov This strategy can be adapted to synthesize oxadiazoles bearing the tetrahydro-2H-thiopyran-4-yl)methyl moiety. The synthesis commences with the oxidation of this compound to tetrahydro-2H-thiopyran-4-carboxylic acid. The carboxylic acid is then converted to its corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate. mdpi.com Subsequent acylation of this hydrazide with an appropriate acyl chloride or carboxylic acid, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or thionyl chloride, yields the desired 2,5-disubstituted 1,3,4-oxadiazole. nih.govjchemrev.com
Table 2: Proposed Synthetic Route to a Thiopyran-Containing 1,3,4-Oxadiazole
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | Oxidizing agent | Tetrahydro-2H-thiopyran-4-carboxylic acid |
| 2 | Tetrahydro-2H-thiopyran-4-carboxylic acid | Thionyl chloride, then Hydrazine hydrate | Tetrahydro-2H-thiopyran-4-carbohydrazide |
| 3 | Tetrahydro-2H-thiopyran-4-carbohydrazide | R-COCl, Pyridine (B92270) | N'-Acyl-tetrahydro-2H-thiopyran-4-carbohydrazide |
| 4 | N'-Acyl-tetrahydro-2H-thiopyran-4-carbohydrazide | POCl₃, Heat | 2-Substituted-5-((tetrahydro-2H-thiopyran-4-yl)methyl)-1,3,4-oxadiazole |
Synthesis of Thiopyran-Containing Thiazoles:
The Hantzsch thiazole (B1198619) synthesis is a classical and widely used method for the construction of the thiazole ring. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. To apply this to the synthesis of a (tetrahydro-2H-thiopyran-4-yl)-substituted thiazole, the methanol side chain of the starting material must first be transformed into an α-haloketone. This can be achieved through a multi-step sequence involving oxidation of the alcohol to the corresponding carboxylic acid, followed by conversion to the acid chloride. Reaction of the acid chloride with diazomethane, followed by treatment with a hydrohalic acid (e.g., HBr), would furnish the desired α-haloketone. Subsequent reaction of this intermediate with a thioamide (e.g., thiourea) would then lead to the formation of the thiazole ring. nih.gov A variety of substituted thiazoles can be accessed by using different thioamides in the final step. Research has also demonstrated the synthesis of novel thiazoles from dihydro-2H-thiopyran-4(3H)-one, a related cyclic ketone. researchgate.net
Table 3: Proposed Synthetic Route to a Thiopyran-Containing Thiazole
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | Oxidizing agent | Tetrahydro-2H-thiopyran-4-carboxylic acid |
| 2 | Tetrahydro-2H-thiopyran-4-carboxylic acid | SOCl₂ | Tetrahydro-2H-thiopyran-4-carbonyl chloride |
| 3 | Tetrahydro-2H-thiopyran-4-carbonyl chloride | Diazomethane (CH₂N₂) | 2-Diazo-1-(tetrahydro-2H-thiopyran-4-yl)ethan-1-one |
| 4 | 2-Diazo-1-(tetrahydro-2H-thiopyran-4-yl)ethan-1-one | HBr | 2-Bromo-1-(tetrahydro-2H-thiopyran-4-yl)ethan-1-one |
| 5 | 2-Bromo-1-(tetrahydro-2H-thiopyran-4-yl)ethan-1-one | Thioamide (R-CSNH₂), Heat | 2-Substituted-4-(tetrahydro-2H-thiopyran-4-yl)thiazole |
Role As a Key Intermediate and Building Block in Complex Molecule Synthesis
Utility in Pharmaceutical Intermediate Synthesis
(Tetrahydro-2H-thiopyran-4-yl)methanol is a recognized building block in the pharmaceutical industry. guidechem.comfrontierspecialtychemicals.comchemshuttle.com Its structural motif is incorporated into a variety of pharmaceutical intermediates, which are then elaborated into final active pharmaceutical ingredients (APIs). The thiopyran ring can influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.
A notable application is in the synthesis of compounds targeting various biological pathways. For instance, derivatives of this thiopyran have been investigated for their potential as anti-kinetoplastidal agents. nih.gov The synthesis often involves the modification of the hydroxyl group or reactions at the sulfur atom to introduce desired functionalities.
Integration into Diverse Heterocyclic Systems
The reactivity of the hydroxyl group in this compound allows for its straightforward conversion into other functional groups, such as aldehydes, amines, and esters. sigmaaldrich.combldpharm.com This functional group interconversion is a key step in the integration of the thiopyran moiety into a wide array of other heterocyclic systems.
For example, it can be used to synthesize thiazole (B1198619) derivatives, as seen in the formation of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-5-yl)methanol. bldpharm.com Furthermore, it serves as a precursor for creating more complex fused and spirocyclic systems. The synthesis of [3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol demonstrates its use in constructing oxadiazole-containing compounds. evitachem.com The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for generating molecular diversity.
The table below showcases examples of diverse heterocyclic systems synthesized from this compound and its derivatives.
| Starting Material | Resulting Heterocyclic System |
| This compound | Thiazole |
| This compound | Oxadiazole |
| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | Various thiopyran-based fused heterocycles |
This table illustrates the versatility of the thiopyran scaffold in the synthesis of various heterocyclic structures.
Enabling Convergent Synthetic Strategies in Drug Development
In drug development, convergent synthesis is a highly efficient strategy where complex molecules are assembled from smaller, pre-functionalized fragments. This compound is an ideal building block for such approaches. Its pre-formed heterocyclic core allows medicinal chemists to focus on the late-stage introduction of molecular complexity.
The following table outlines a simplified convergent synthesis concept using a thiopyran building block.
| Fragment A | Fragment B | Convergent Coupling | Final Complex Molecule |
| Functionalized this compound derivative | Aromatic or Heteroaromatic moiety | Various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biologically active compound containing the thiopyran core |
This table provides a conceptual overview of how a pre-formed thiopyran fragment can be combined with other molecular building blocks in a convergent synthesis.
Applications and Biological Activity in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) Studies of (Tetrahydro-2H-thiopyran-4-yl)methanol Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies provide critical insights for designing more potent and selective therapeutic agents.
The biological efficacy of thiopyran derivatives can be significantly altered by modifying their chemical structure. Research into N-acylated 5-(S)-aminomethyloxazolidinone derivatives incorporating a tetrahydro-4(2H)-thiopyran ring has shown that the oxidation state of the sulfur atom is a critical determinant of antibacterial activity. researchgate.netnih.gov Both S-oxide and S,S-dioxide analogs have been synthesized and evaluated, leading to the identification of potent leads, including some with oral activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. researchgate.netnih.gov
In the realm of anticonvulsant research, studies on thiopyrano[2,3-d]thiazole derivatives have demonstrated that substitutions on the core structure profoundly impact their activity. researchgate.netresearchgate.net For instance, specific derivatives were found to have a pronounced anticonvulsant effect in the subcutaneous pentylenetetrazole (scPTZ) test, positively affecting the latency of seizures, the number of seizures, and animal mortality. researchgate.net The activity of one of the most effective compounds was comparable to the reference drug, sodium valproate. researchgate.net Similarly, research on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides showed that the nature of the substituent on the acetamide (B32628) nitrogen was crucial for anticonvulsant effects. The derivative with a 4-bromophenyl group demonstrated the highest activity in both pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com
Studies on thiophene (B33073) derivatives, which share a sulfur-containing heterocyclic structure, also highlight the importance of substitution patterns. The position of a piperidin-4-yloxy group on a phenyl ring attached to the thiophene core was found to be crucial for antibacterial activity against colistin-resistant A. baumannii and E. coli. frontiersin.org
The three-dimensional shape of a molecule is critical for its interaction with biological targets. Conformational analysis of the tetrahydro-2H-thiopyran ring has been performed using both computational and experimental methods. nih.govresearchgate.net Ab initio Hartree-Fock calculations and density functional theory (DFT) have been used to determine the geometry-optimized structure of tetrahydro-2H-thiopyran. researchgate.net
These studies have shown that the chair conformer of tetrahydro-2H-thiopyran is significantly more stable than the twist conformers. researchgate.net Specifically, the chair conformer is about 5.27 kcal/mol more stable than the 1,4-twist conformer. researchgate.net Stereoelectronic hyperconjugative interactions are observed in the chair and twist conformers, contributing to their relative stabilities. researchgate.net The introduction of substituents can influence these conformational preferences. For example, a comprehensive study on 4-fluorotetrahydrothiopyran derivatives using DFT, Natural Bond Orbital (NBO), and Natural Population Analysis (NPA) revealed that electrostatic and hyperconjugative interactions play a pivotal role in stabilizing conformers where the fluorine atom is in an axial position. nih.gov Experimental validation through NMR spectroscopy aligned with these computational findings. nih.gov Understanding the preferred conformations is essential for designing molecules that can adopt the correct bioactive shape to bind effectively to their pharmacological targets.
In modern drug discovery, potency alone is not a sufficient measure of a compound's potential. Ligand efficiency (LE) is a metric used to evaluate the binding efficiency of a compound in relation to its size, typically calculated by dividing the binding free energy by the number of non-hydrogen atoms. taylorandfrancis.comcore.ac.uk This metric helps prioritize smaller, more efficient molecules during the hit-to-lead optimization process. core.ac.uk A higher ligand efficiency suggests that a compound achieves its potency with a more optimal molecular size, which often correlates with better "druggability" and a lower likelihood of developing undesirable properties like high lipophilicity. taylorandfrancis.comcore.ac.uk
Other related metrics include Lipophilic Ligand Efficiency (LLE), which normalizes potency for lipophilicity. core.ac.uk For thiopyran-containing compounds, these assessments are crucial. For example, in silico evaluation of thiopyrano[2,3-d]thiazole derivatives included the calculation of properties like the topological polar surface area (TPSA) and prediction of blood-brain barrier (BBB) penetration, which are important for assessing the druggability of potential anticonvulsant agents. researchgate.net Such computational tools, alongside LE calculations, allow medicinal chemists to assess the potential of a scaffold like tetrahydro-2H-thiopyran and guide the design of derivatives with a better balance of potency, efficiency, and pharmacokinetic properties. researchgate.nettaylorandfrancis.com
Exploration of Pharmacological Activities of Thiopyran-Containing Compounds
The tetrahydro-2H-thiopyran scaffold has been integrated into various molecular designs to explore a range of pharmacological activities. Key areas of investigation include its potential as an antimicrobial, antifungal, and anticonvulsant agent.
Derivatives containing the thiopyran ring have shown notable activity against various microbial pathogens. Combinatorial libraries of N-acylated oxazolidinones with a tetrahydro-4(2H)-thiopyran S,S-dioxide moiety have yielded compounds with potent antibacterial activity. researchgate.netnih.gov
The antifungal properties of thiopyran-containing compounds have also been a subject of research. While some studies focus on plant pathogenic fungi, the findings provide a basis for broader applications. nih.govfrontiersin.orgmdpi.com For instance, chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety were synthesized and tested against eight plant pathogenic fungi. One compound, H4, showed particularly high inhibitory activity against Phytophthora capsici with a median effective concentration (EC50) of 5.2 µg/mL. nih.gov In another study, novel thiophene/furan-1,3,4-oxadiazole carboxamides were developed as succinate (B1194679) dehydrogenase (SDH) inhibitors, with several compounds showing remarkable antifungal activity against Sclerotinia sclerotiorum. nih.gov
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| Tetrahydro-4(2H)-thiopyran S,S-dioxide phenyloxazolidinones | H. influenzae, M. catarrhalis | Novel potent leads identified with enhanced activity against respiratory pathogens. nih.gov | nih.gov |
| Thiophene derivatives | Colistin-resistant A. baumannii and E. coli | Compounds 4 and 8 showed bactericidal effects and increased membrane permeability. frontiersin.org MIC50 values ranged from 8 to 32 mg/L. frontiersin.org | frontiersin.org |
| Chalcone derivatives with 1,2,3,4-tetrahydroquinoline | Phytophthora capsici | Compound H4 exhibited high inhibitory activity (EC50 = 5.2 µg/mL), superior to control drugs. nih.gov | nih.gov |
| Thiophene-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | Compound 4i showed potent activity (EC50 = 0.140 mg/L), superior to the fungicide boscalid. nih.gov | nih.gov |
The thiopyran nucleus is a structural component of compounds investigated for their anticonvulsant properties. A notable study focused on a series of thiopyrano[2,3-d]thiazole derivatives, which were evaluated in vivo using the subcutaneous pentylenetetrazole (scPTZ) seizure model. researchgate.net Several compounds from this series demonstrated significant anticonvulsant effects. researchgate.netresearchgate.net
The most promising compounds from the study, designated as 12, 14, and 16, had a marked positive impact on several seizure parameters. They increased the latent period before the onset of clonic seizures, reduced the number and duration of seizures, and decreased the mortality rate in the test animals. researchgate.net The anticonvulsant effect of compound 14 was found to be on par with that of the established antiepileptic drug, sodium valproate. researchgate.net Molecular docking studies suggested a potential affinity of the most active compound for the GABA-A receptor. researchgate.net
| Compound | Effect on Latent Period of Clonic Seizures | Effect on Seizure Duration | Mortality Rate Reduction | Reference |
|---|---|---|---|---|
| Compound 12 | Pronounced increase | Significant reduction | Significant reduction | researchgate.net |
| Compound 14 | Pronounced increase (activity equivalent to sodium valproate) | Significant reduction | Significant reduction | researchgate.net |
| Compound 16 | Pronounced increase | Significant reduction | Significant reduction | researchgate.net |
Anti-Kinetoplastidal Drug Discovery Efforts
Kinetoplastids are a group of flagellated protozoa responsible for diseases such as Chagas disease, leishmaniasis, and African trypanosomiasis, which affect millions worldwide. The search for new, effective, and less toxic drugs is a global health priority. The redox metabolism of these parasites, which relies on the trypanothione/trypanothione reductase (T(SH)₂/TR) system, is a key drug target as it is absent in their mammalian hosts. rsc.org
Research into thiopyran-based compounds has shown promise in this area. Specifically, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones and their sulfoxide (B87167) and sulfone derivatives have been designed as prodrugs to target kinetoplastid parasites. rsc.org These compounds are designed to be less toxic to mammalian cells while maintaining their potency against various parasites. rsc.org
In vitro studies have demonstrated the anti-trypanosomal activity of these related scaffolds against Trypanosoma brucei brucei, Trypanosoma cruzi, and several Leishmania species. rsc.org The rationale behind this approach is that the temporarily masked Michael acceptor sites in the thiopyran derivatives reduce toxicity towards host cells, while the active diarylideneacetones, which are regenerated from the thiopyrans, can irreversibly react with crucial parasite dithiols like trypanothione. rsc.org
Role in Hepatitis C Virus (HCV) Inhibitor Research (based on related scaffold studies)
Hepatitis C is a viral infection that can lead to severe liver damage, including cirrhosis and hepatocellular carcinoma. nih.gov The standard of care has shifted towards direct-acting antivirals (DAAs) that target specific viral proteins essential for replication, such as the NS5A protein and the NS5B RNA-dependent RNA polymerase. nih.govacs.org While many approved HCV drugs feature complex heterocyclic systems, the direct investigation of the this compound scaffold is not yet prominent in published literature. acs.orgnih.gov
However, studies based on related scaffolds highlight the potential of such ring systems in antiviral drug design. For instance, the tetrahydropyran (B127337) (THP) ring, an oxygen-containing analogue of tetrahydrothiopyran (B43164), has been incorporated into potent inhibitors of the HIV-1 protease, a different but structurally relevant viral target. nih.gov The development of novel β-D-2′-C-methyl-4′-azido pyrimidine (B1678525) nucleoside phosphoramidate (B1195095) prodrugs has also shown modest and selective anti-HCV activity, demonstrating the utility of modified heterocyclic moieties in this field. nih.govresearchgate.net The success of these varied heterocyclic structures in targeting key viral machinery suggests that novel scaffolds, including tetrahydrothiopyran derivatives, could serve as valuable starting points for the development of new anti-HCV agents. nih.govnih.gov
RORγ Inverse Agonist Development (based on related scaffold studies)
The Retinoic Acid-Related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator for the differentiation of Th17 cells, which are crucial in the pathogenesis of various autoimmune diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. researchgate.netnih.gov Consequently, RORγt inverse agonists, which suppress the receptor's transcriptional activity, are considered a promising therapeutic strategy for these conditions. nih.gov
The development of RORγt inverse agonists has explored a variety of chemical scaffolds. While compounds incorporating a tetrahydrothiopyran ring are not yet in clinical development, research on related structures underscores the potential for such heterocyclic cores. For example, series of tetrahydroisoquinoline and tetrahydronaphthyridine derivatives have been designed and synthesized as potent RORγt inverse agonists. researchgate.net The general mechanism of these inverse agonists involves destabilizing the helix H12 of the receptor's ligand-binding domain, which prevents the recruitment of coactivators and reduces the transcription of pro-inflammatory genes like IL-17A. mdpi.com Given the diverse range of heterocyclic scaffolds that have shown activity as RORγt modulators, the tetrahydrothiopyran ring system represents a viable and underexplored core for the design of new and selective inverse agonists. nih.gov
Investigation as Inhibitors of Kinases (e.g., BTK, PI3K, JAK-2) (based on related scaffold studies)
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. This has made them major targets for drug discovery. acs.org The tetrahydrothiopyran scaffold's oxygen analogue, tetrahydropyran (THP), has been successfully employed in the development of potent and selective kinase inhibitors. pharmablock.com
The THP ring is often used as a bioisostere of a cyclohexane (B81311) ring to improve physicochemical properties and binding interactions. pharmablock.com For instance, a THP derivative was developed as a Janus kinase 1 (JAK1) selective inhibitor, where the oxygen heteroatom provided tighter binding to the enzyme compared to its cyclohexyl counterpart. pharmablock.com This modification led to improved pharmacokinetic profiles, including reduced clearance. pharmablock.com Similarly, a THP-amine motif was integral to the design of a potent and orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase. pharmablock.com Furthermore, the replacement of a phenyl ring with a 4-tetrahydropyran (4-THP) ring has been shown to increase solubility in kinase inhibitor candidates. acs.org These successful applications of the related THP scaffold in designing inhibitors for kinases like JAK1 and ATM strongly suggest that the this compound moiety could be a valuable component in the development of novel inhibitors for other therapeutically relevant kinases such as BTK and PI3K. acs.orgnih.gov
Necroptosis Inhibition Studies (based on related scaffold studies)
Necroptosis is a form of regulated, caspase-independent cell death that plays a role in various inflammatory and neurodegenerative diseases. nih.gov The core signaling pathway involves the kinases RIPK1 and RIPK3, and the pseudokinase MLKL. nih.gov Inhibiting this pathway is a promising therapeutic strategy. nih.gov
The prototypical necroptosis inhibitor, necrostatin-1 (B1678002) (Nec-1), targets RIPK1 but suffers from poor pharmacokinetic properties. nih.gov This has driven the search for novel chemical scaffolds with improved drug-like characteristics. nih.gov A recent phenotypic screen identified a compound, Oxa12, as a potent new inhibitor of necroptosis that showed protective effects in a mouse model of Parkinson's disease. nih.gov While the exact structure of Oxa12 is not detailed as a thiopyran, its name suggests a heterocyclic core, and the study highlights the urgent need for new chemotypes to target this pathway. The tetrahydrothiopyran scaffold, as a stable and synthetically accessible heterocycle, represents a potential starting point for designing novel RIPK1 or RIPK3 inhibitors to explore as next-generation necroptosis inhibitors.
Analgesic and Anti-inflammatory Potential (based on related scaffold studies)
The search for new analgesic and anti-inflammatory drugs with better efficacy and fewer side effects than current options like opioids and NSAIDs is ongoing. jst.go.jp Research into tetrahydropyran derivatives, the oxygen-containing analogues of tetrahydrothiopyrans, has revealed significant potential in this area. jst.go.jpnih.gov
For example, the compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727), known as LS20, has demonstrated both antinociceptive and anti-inflammatory effects in murine models. jst.go.jpnih.gov Its analgesic action appears to involve the opioid system, while its anti-inflammatory effect is linked to the reduction of pro-inflammatory cytokines such as TNF-α and IL-6. jst.go.jpnih.gov Further studies have explored hybrid molecules where tetrahydropyran scaffolds are combined with known NSAIDs like diclofenac (B195802) and ibuprofen, resulting in compounds with significantly enhanced antinociceptive properties compared to their parent drugs. nih.gov Additionally, a pyrimidine derivative featuring a (tetrahydro-2H-pyran-4-yl)methyl group was identified as a selective CB2 receptor agonist, showing efficacy in a rat model of inflammatory pain. acs.org
These findings from closely related tetrahydropyran scaffolds provide a strong rationale for investigating this compound and its derivatives as potential new agents for treating pain and inflammation.
Table 1: Analgesic and Anti-inflammatory Activity of Related Tetrahydropyran Scaffolds
Anticancer Research Applications
The thiopyran scaffold is a recurring motif in the design of novel anticancer agents. rsc.orgjst.go.jpnih.govrsc.org Various derivatives have been synthesized and evaluated, showing activity against a range of cancer cell lines through diverse mechanisms of action.
One area of research involves thiopyrano[2,3-d]thiazoles. Fused heterocyclic systems combining thiazole (B1198619) and thiopyran rings have been synthesized and tested against the National Cancer Institute's 60-cell line panel, with several compounds showing moderate antitumor activity. nih.gov Other thiopyrano[2,3-d]thiazoles incorporating a pyrazole (B372694) moiety have demonstrated cytotoxicity against human breast (MCF-7) and liver (HEPG2) cancer cell lines. jst.go.jp
Another study focused on 6H-thiopyran-2,3-dicarboxylate derivatives, which exhibited good cytotoxicity against both colon (HCT-15) and breast (MCF-7) cancer cells. nih.gov The mechanism of these compounds was linked to their ability to bind to DNA. nih.gov More recently, a series of bis-oxidized thiopyran derivatives were designed as potential EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). rsc.orgrsc.org A lead compound from this series, S-16, inhibited the proliferation of A549, H1975, and MCF-7 cancer cells, induced apoptosis, and showed significant in vivo antitumor activity in a xenograft mouse model. rsc.orgrsc.org
Table 2: Anticancer Activity of Selected Thiopyran Derivatives
Prodrug Strategies and Metabolic Considerations for Thiopyran Derivatives
The design of effective drug candidates requires careful consideration of their metabolic fate, as biotransformation can significantly impact a compound's efficacy, duration of action, and potential for toxicity. For thiopyran derivatives, particularly those containing the this compound scaffold, prodrug strategies and an understanding of metabolic pathways are crucial in medicinal chemistry research.
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical reactions. The hydroxyl group of this compound offers a convenient attachment point for a parent drug, typically forming an ester, carbonate, or ether linkage. The intention is for these linkages to be cleaved in vivo by esterases or other enzymes, releasing the active pharmaceutical ingredient.
The metabolic stability of the thiopyran ring itself is a key consideration. Saturated heterocyclic rings, such as tetrahydrothiopyran, are often incorporated into drug candidates to replace aromatic rings, which can sometimes lead to improved metabolic stability. However, the sulfur atom in the tetrahydrothiopyran ring is susceptible to oxidation.
The primary metabolic pathway for tetrahydrothiopyran derivatives is S-oxidation, which is catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). This oxidative process typically occurs in a stepwise manner, first forming the corresponding sulfoxide and then the sulfone.
S-oxidation to Sulfoxide: The initial oxidation of the sulfur atom leads to the formation of a tetrahydro-2H-thiopyran-1-oxide. This metabolite is more polar than the parent compound.
S-oxidation to Sulfone: Further oxidation of the sulfoxide results in the formation of a tetrahydro-2H-thiopyran-1,1-dioxide. The sulfone is significantly more water-soluble, which generally facilitates its renal excretion.
A patent for tetrahydro-pyrido-pyrimidine derivatives mentions that the sulfur atom in a tetrahydrothiopyranyl substituent can be oxidized to various oxidation states, which supports the likelihood of this metabolic pathway for drugs containing this moiety. google.com
While S-oxidation is a common detoxification pathway that enhances elimination, the metabolic intermediates can sometimes be reactive. For some sulfur-containing heterocycles, such as certain thiophenes, metabolic oxidation can lead to the formation of reactive electrophilic species that can bind to cellular macromolecules, potentially causing toxicity. However, for saturated systems like tetrahydrothiopyran, the potential for forming such reactive metabolites is generally considered to be lower.
The metabolic fate of the analogous tetrahydropyran ring in drug molecules can also provide insights. For instance, a serotonin-4 receptor partial agonist containing a tetrahydropyran-4-ol moiety was found to undergo N-dealkylation and hydroxylation of the benzisoxazole ring in vitro. nih.gov In human plasma, a major metabolite was an unusual cyclized oxazolidine, formed via an intermediate iminium ion and subsequent intramolecular cyclization involving the hydroxyl group of the tetrahydropyran ring. nih.gov This suggests that while S-oxidation is the most probable metabolic route for the tetrahydrothiopyran ring, other transformations on different parts of the molecule or intramolecular reactions involving the methanol group are also possible.
The table below summarizes potential metabolic pathways for thiopyran derivatives based on known biotransformations of related sulfur-containing and heterocyclic compounds.
| Metabolic Pathway | Enzymes Involved | Resulting Metabolite | Potential Impact |
| S-Oxidation | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | Tetrahydro-2H-thiopyran-1-oxide (Sulfoxide) | Increased polarity, potential for further oxidation |
| S-Oxidation | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMOs) | Tetrahydro-2H-thiopyran-1,1-dioxide (Sulfone) | Significantly increased polarity, enhanced renal excretion |
| Ester/Ether Hydrolysis | Esterases, other hydrolases | This compound and parent drug | Release of the active drug from a prodrug |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as (Tetrahydro-2H-thiopyran-4-yl)methanol, might interact with a biological target, typically a protein. While specific molecular docking studies featuring this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to understand its potential as a ligand.
The thiane (B73995) ring of this compound provides a flexible scaffold that can adopt various conformations to fit into a protein's binding pocket. The hydroxyl group can act as a hydrogen bond donor and acceptor, a critical feature for molecular recognition. The sulfur atom, with its lone pairs of electrons, can also participate in non-covalent interactions.
In silico docking studies of related sulfur-containing heterocycles, such as thiazole (B1198619) and thiophene (B33073) derivatives, have demonstrated their potential to bind to various protein targets. d-nb.infonih.govmdpi.comnih.govuowasit.edu.iq For instance, some thiourea (B124793) derivatives have been shown to inhibit the cyclooxygenase-1 (COX-1) enzyme. d-nb.info Molecular docking of these compounds revealed that the presence of a thiourea fragment can increase the affinity for the target protein. d-nb.info Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have been docked against the EGFR TK protein, with some compounds showing promising binding energies. mdpi.comuowasit.edu.iq
A hypothetical molecular docking study of this compound would involve:
Preparation of the Ligand and Protein: Building a 3D model of this compound and obtaining the crystal structure of a target protein from a repository like the Protein Data Bank.
Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate the binding affinity (docking score).
Analysis of Interactions: Visualizing the docked complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.
Such studies could reveal the potential of this compound and its derivatives as inhibitors or modulators of various enzymes or receptors, guiding further experimental validation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. ethz.ch These methods, such as Density Functional Theory (DFT), can provide detailed information about the distribution of electrons and the energies of molecular orbitals.
For this compound, quantum chemical calculations can elucidate several key parameters:
Molecular Geometry: Optimization of the molecular structure to find the most stable three-dimensional arrangement of atoms.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Charge Distribution: Analysis of the partial atomic charges on each atom, which can predict sites susceptible to nucleophilic or electrophilic attack. The oxygen and sulfur atoms are expected to have negative partial charges, while the hydrogen of the hydroxyl group and the carbon atoms will have varying degrees of positive charge.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting intermolecular interactions.
A summary of expected findings from quantum chemical calculations on this compound would likely show that the sulfur atom and the hydroxyl group are key centers for reactivity and intermolecular interactions.
ADME-Tox Prediction and Risk Mitigation in Drug Design
In the process of drug discovery and development, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound. nih.gov In silico ADME-Tox prediction tools have become indispensable for screening potential drug candidates at an early stage, thereby reducing the risk of late-stage failures. nih.govnih.gov
Using computational models, we can predict the likely ADME-Tox profile of this compound. These predictions are based on the molecule's structural features and physicochemical properties. Below is a table of predicted ADME properties for this compound, generated using in silico tools, alongside the computed properties for its oxygen-containing analog, (Tetrahydro-2H-pyran-4-yl)methanol, for comparison. nih.gov
| Property | Predicted Value for this compound | Computed Value for (Tetrahydro-2H-pyran-4-yl)methanol | Significance in Drug Design |
| Molecular Weight ( g/mol ) | 132.22 | 116.16 | Influences absorption and distribution; typically <500 for oral drugs. |
| LogP (Octanol/Water Partition Coefficient) | 0.95 | 0.1 | Measures lipophilicity; affects absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) (Ų) | 29.54 | 29.54 | Predicts drug transport properties; generally <140 Ų for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | 1 | Influences binding to targets and solubility. |
| Hydrogen Bond Acceptors | 2 | 2 | Influences binding to targets and solubility. |
| Aqueous Solubility (LogS) | -1.5 | -0.8 | Affects absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be low | Predicted to be low | Important for CNS-targeting drugs. |
| Human Intestinal Absorption (HIA) | Predicted to be high | Predicted to be high | Indicates potential for oral bioavailability. |
| Cytochrome P450 Inhibition | Predicted to be a weak inhibitor of some isoforms | Predicted to be a weak inhibitor of some isoforms | Potential for drug-drug interactions. |
| Toxicity Prediction (e.g., Mutagenicity) | Predicted to be non-mutagenic | Predicted to be non-mutagenic | A critical parameter for safety assessment. |
Note: The predicted values for this compound are generated from computational models and have not been experimentally verified. The values for (Tetrahydro-2H-pyran-4-yl)methanol are from PubChem. nih.gov
These in silico predictions suggest that this compound has favorable physicochemical properties for drug development, such as a low molecular weight and good predicted intestinal absorption. Its predicted low BBB permeability would make it more suitable for targeting peripheral tissues. Further experimental validation would be necessary to confirm these predictions.
Conformational Landscape Analysis of the Tetrahydrothiopyran (B43164) Ring System
The tetrahydrothiopyran (thiane) ring is a six-membered saturated heterocycle containing a sulfur atom. Like cyclohexane (B81311), its most stable conformation is the chair form, which minimizes both angular and torsional strain. youtube.comorganicchemistrytutor.com The conformational analysis of the thiane ring in this compound is crucial for understanding its three-dimensional shape and how it presents its functional groups for interaction.
The key aspects of the conformational landscape of this compound include:
Chair Conformation: The thiane ring will predominantly exist in a chair conformation. Due to the larger size of the sulfur atom compared to a carbon atom, the C-S bonds are longer, and the C-S-C bond angle is smaller than the corresponding angles in cyclohexane. This leads to a slightly puckered and more flexible ring.
Axial vs. Equatorial Substituents: The hydroxymethyl group at the C4 position can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by steric interactions.
Equatorial Conformer: The substituent is pointing away from the ring, leading to fewer steric clashes. This is generally the more stable conformation for bulky substituents.
Axial Conformer: The substituent is pointing perpendicular to the plane of the ring, leading to 1,3-diaxial interactions with the axial hydrogens on C2 and C6.
Ring Inversion: The two chair conformations (with the substituent in the axial and equatorial positions) can interconvert through a process called ring inversion. This process involves higher-energy intermediate conformations like the boat and twist-boat. The energy barrier for ring inversion in thiane is lower than in cyclohexane, indicating greater conformational flexibility.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(Tetrahydro-2H-thiopyran-4-yl)methanol". Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.
Structural Elucidation: The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (number of protons). The ¹³C NMR spectrum indicates the number of unique carbon atoms. For "this compound," specific chemical shifts are anticipated. While direct spectral data for this specific compound is not widely published, data from its oxygen-containing analog, (Tetrahydro-2H-pyran-4-yl)methanol, offers a basis for prediction. nih.govchemicalbook.comchemicalbook.com The primary difference arises from the substitution of the heteroatom (sulfur instead of oxygen). Sulfur is less electronegative than oxygen, which typically causes adjacent protons and carbons (positions 2 and 6) to shift to a higher field (lower ppm value).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.
Stereochemical Assignment: NMR spectroscopy is also crucial for determining the relative stereochemistry of molecules. nih.gov For complex structures, advanced computational methods are often combined with experimental NMR data. semanticscholar.org The DP4 (Diastereomeric Purity by 4-bond coupling) analysis, for instance, is a probability-based method that compares experimentally obtained NMR chemical shifts with those calculated for all possible stereoisomers using quantum mechanical (GIAO) methods. semanticscholar.org This allows for the confident assignment of the molecule's relative configuration, even in conformationally flexible systems. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on data for analogous compounds and known substituent effects. Actual values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' (CH₂OH) | ~3.5 (d) | ~68 |
| C4 (CH) | ~1.8 (m) | ~40 |
| C3, C5 (CH₂) | ~1.7 (m) | ~35 |
| C2, C6 (CH₂) | ~2.7 (m) | ~30 |
| OH | Variable | - |
| Data sourced and adapted from general NMR principles and data for analogous pyran compounds. nih.govpitt.edusigmaaldrich.comcarlroth.com |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Metabolite Identification
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of "this compound" and to identify its potential metabolites.
Molecular Weight Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule can be observed as various adducts, most commonly the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula (C₆H₁₂OS).
Fragmentation Analysis: Electron Ionization (EI) is a higher-energy technique that causes the molecule to fragment in a predictable manner. While a specific EI spectrum for "this compound" is not readily available, analysis of similar structures like 4-methyl-tetrahydro-2H-thiopyran suggests characteristic fragmentation patterns. nist.govnist.gov These would likely include the loss of the hydroxymethyl group, water, or fragments of the thiopyran ring, providing further structural confirmation.
Metabolite Identification: In metabolic studies, MS is used to detect and identify metabolites. Metabolites are typically formed through enzymatic reactions such as oxidation, reduction, hydrolysis, or conjugation. These modifications result in a predictable mass shift from the parent drug. For example, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would result in an increase in mass of 16 or 32 Da, respectively. By comparing the mass spectra of samples from biological systems with that of the parent compound, potential metabolites can be identified for further structural analysis.
Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry (Molecular Formula: C₆H₁₂OS, Monoisotopic Mass: 132.06 Da)
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₁₃OS]⁺ | 133.0682 |
| [M+Na]⁺ | [C₆H₁₂OSNa]⁺ | 155.0501 |
| [M+K]⁺ | [C₆H₁₂OSK]⁺ | 171.0240 |
| [M+NH₄]⁺ | [C₆H₁₅ONS]⁺ | 150.0947 |
| [M-H]⁻ | [C₆H₁₁OS]⁻ | 131.0536 |
| Data sourced from PubChemLite predicted values. uni.lu |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.
To perform this analysis, a high-quality single crystal of "this compound" must first be grown. This crystal is then mounted in an X-ray diffractometer, where it is irradiated with a focused beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal is generated. This map is then interpreted to build a model of the molecule's structure, revealing the precise spatial arrangement of every atom. nih.gov
This technique is particularly valuable for establishing the absolute stereochemistry without ambiguity, which is often challenging to determine by spectroscopic methods alone, especially in the absence of known reference compounds. Currently, there is no publicly available crystal structure data for "this compound" in crystallographic databases.
Chromatographic Techniques for Purification and Purity Assessment in Synthetic and Biological Studies (e.g., preparative HPLC, LC-MS)
Chromatographic techniques are essential for both the isolation and purity assessment of "this compound" in research and development. warwick.ac.uk
Purity Assessment: Analytical High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18), is the standard method for determining the purity of a sample. A sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector, commonly a UV detector, records the signal as the components elute, producing a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to the sample's purity.
Purification: For purifying larger amounts of the compound, the process is scaled up to preparative HPLC. warwick.ac.uklcms.cz The principles are the same as analytical HPLC, but it utilizes larger columns, higher flow rates, and larger injection volumes to isolate milligram to gram quantities of the target compound from reaction mixtures or crude extracts. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. bldpharm.combldpharm.com In a purification workflow, an LC-MS system can be configured to automatically collect the fractions corresponding to the peak with the correct mass-to-charge ratio for "this compound," ensuring that the correct compound is being isolated. lcms.cztarosdiscovery.com This is especially valuable for complex mixtures where peaks may co-elute or be unresolved by UV detection alone. Following purification, analytical HPLC is again used to confirm the purity of the isolated fractions.
Table 3: General Workflow for Chromatographic Purification and Analysis
| Step | Technique | Purpose |
| 1. Method Development | Analytical HPLC/LC-MS | To find the optimal column, mobile phase, and gradient for separating the target compound from impurities. |
| 2. Scale-Up | Preparative HPLC | To adapt the analytical method to a larger scale for purification of the desired quantity. warwick.ac.uk |
| 3. Purification | Preparative HPLC | To inject the crude sample and separate the components. |
| 4. Fraction Collection | HPLC with Fraction Collector (UV or MS-triggered) | To collect the eluent containing the pure compound as it exits the column. lcms.cztarosdiscovery.com |
| 5. Purity Analysis | Analytical HPLC/LC-MS | To analyze the collected fractions to determine their purity and confirm identity. nih.gov |
| 6. Evaporation | Solvent Evaporator | To remove the mobile phase solvents from the pure fractions, yielding the final compound. |
Future Perspectives and Research Challenges
Development of Highly Selective and Potent (Tetrahydro-2H-thiopyran-4-yl)methanol-Based Therapeutic Agents
The core challenge in modern drug discovery is the creation of therapeutic agents that are both highly potent and exquisitely selective for their intended biological targets, thereby minimizing off-target effects. The this compound scaffold offers a promising starting point for the design of such agents.
Future research will likely focus on intensive structure-activity relationship (SAR) studies. mans.edu.egnih.gov SAR analysis is a fundamental process in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. mans.edu.eg By systematically modifying the this compound molecule—for instance, by adding or altering functional groups—researchers can identify which parts of the structure are crucial for its biological effects. mans.edu.egresearchgate.net For example, studies on related pyridine (B92270) derivatives have shown that the number and position of methoxy (B1213986) groups can significantly impact antiproliferative activity. mdpi.com Similarly, the addition of bulky hydrophobic groups to a thiopyran nucleus has been associated with significant antitumor activity, whereas the inclusion of hydrophilic groups can lead to a decrease in this activity. rsc.org
This systematic modification allows for the optimization of a lead compound to enhance its potency and selectivity. researchgate.net A key goal is to design molecules that fit precisely into the binding site of a target protein, much like a key fits into a lock, which enhances the drug's efficacy and reduces the likelihood of it interacting with other proteins.
Table 1: Key Considerations in the Development of Selective Therapeutic Agents
| Developmental Aspect | Description | Research Focus |
| Potency Enhancement | Increasing the therapeutic effect of the compound at a lower concentration. | Modification of functional groups to maximize binding affinity with the target receptor. |
| Selectivity Improvement | Ensuring the compound primarily interacts with its intended biological target, minimizing off-target effects. | Fine-tuning the molecular structure to create a precise fit for the target's binding site. |
| Structure-Activity Relationship (SAR) | Understanding how changes in the molecular structure affect biological activity. mans.edu.eg | Systematic chemical synthesis and biological testing of analogues to map out key structural features for activity. nih.gov |
| Lead Optimization | Refining the properties of a promising compound to improve its overall therapeutic profile. | Enhancing potency, selectivity, and pharmacokinetic properties through iterative design and synthesis. researchgate.net |
Exploration of Novel Biological Targets for Thiopyran Scaffolds in Unmet Medical Needs
The thiopyran ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netresearchgate.net Thiopyran derivatives have already demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. rsc.orgresearcher.life
A significant future direction is the exploration of novel biological targets for these scaffolds to address unmet medical needs. This involves screening this compound and its analogues against a wide array of proteins and enzymes implicated in various diseases. For instance, fused thiopyranothiazoles are being investigated as potential non-steroidal anti-inflammatory agents and for their activity against parasites. nih.gov Some thiopyran derivatives have shown potential as inhibitors of DNA-protein kinase, which is relevant to cancer therapy. nih.gov
Furthermore, the molecular hybridization approach, which involves combining the thiopyran scaffold with other known pharmacophores, is a promising strategy. nih.govnih.gov This can lead to the development of hybrid molecules with enhanced efficacy or the ability to interact with multiple targets, which could be beneficial in treating complex diseases like cancer or neurodegenerative disorders. nih.gov For example, thiopyrano[2,3-d]thiazole-pyrazole hybrids have been designed as potential inhibitors of carbonic anhydrase IX and XII, which are targets in cancer therapy. researchgate.net
Table 2: Potential Therapeutic Areas for Thiopyran Derivatives
| Therapeutic Area | Potential Biological Target(s) | Example of Thiopyran-based Scaffold |
| Oncology | DNA-protein kinase, Topoisomerase II, Carbonic Anhydrase IX/XII nih.govnih.govresearchgate.net | Thiopyrano[2,3-d]thiazoles, Bis-oxidized thiopyrans researchgate.netrsc.org |
| Infectious Diseases | Bacterial and Fungal enzymes researcher.life | 6H-thiopyran-2,3-dicarboxylates nih.gov |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes | Fused thiopyranothiazoles nih.gov |
| Neuropsychiatric Disorders | Dopamine D3 receptors nih.gov | Benzothiopyran derivatives ijrar.org |
| Parasitic Diseases | Parasite-specific enzymes nih.gov | Thiopyranothiazoles with trypanocidal activity nih.gov |
Advancements in Sustainable and Scalable Synthetic Methodologies for Analogues
As the therapeutic potential of this compound analogues becomes more apparent, the need for efficient, environmentally friendly, and scalable methods for their synthesis will grow. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov
Future research in this area will focus on developing novel synthetic routes that are both sustainable and economically viable. acs.orgacs.org This includes the use of:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.
Catalysis: Employing reusable catalysts, such as nanocatalysts or biocatalysts (enzymes), to improve reaction efficiency and reduce waste. mdpi.comnih.gov Iron-based chlorosilane hetero-nanocomposites and magnetite nanoparticles are examples of catalysts used for synthesizing pyran analogues. nih.gov
Multicomponent Reactions (MCRs): Designing reactions where multiple starting materials are combined in a single step to form a complex product, which simplifies the process and reduces the number of purification steps. researchgate.netnih.gov
Alternative Energy Sources: Utilizing methods like microwave irradiation or ultrasound to accelerate reaction times and improve yields. researchgate.net
Developing scalable synthesis methods is also crucial for translating laboratory discoveries into viable therapeutic products. researchgate.net A synthetic route that is efficient on a milligram scale may not be practical for producing kilograms of a compound needed for clinical trials and commercialization. Therefore, research into robust and scalable processes will be a key challenge. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling researchers to analyze vast datasets and make more accurate predictions. nih.govresearchgate.netnih.gov In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling (QSAR/QSPR): Machine learning algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models can predict the biological activity and physicochemical properties of new, unsynthesized analogues of this compound, helping to prioritize which compounds to synthesize and test. researchgate.net
Virtual Screening: AI can be used to screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. This can significantly accelerate the initial stages of drug discovery. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and highly potent this compound-based drug candidates.
Synthesis Planning: AI tools can assist chemists in designing the most efficient synthetic routes for producing target molecules, a process known as retrosynthetic analysis. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical part of the development process. AI and ML models can help to identify compounds with favorable ADMET profiles early on, reducing the likelihood of late-stage failures. researchgate.net
The integration of these computational approaches will undoubtedly accelerate the pace of research and development for therapeutic agents based on the this compound scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Tetrahydro-2H-thiopyran-4-yl)methanol?
- Methodology :
- Reductive Amination : Reacting tetrahydro-2H-thiopyran-4-carbaldehyde with amines followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) in anhydrous solvents like THF or CH₂Cl₂ .
- Protection/Deprotection : Use of 3,4-dihydro-2H-thiopyran derivatives as intermediates, with subsequent oxidation or hydrolysis to yield the methanol derivative. For example, LAH-mediated reduction of ester intermediates (e.g., methyl tetrahydro-2H-thiopyran-4-carboxylate) .
- Key Reagents :
- NaBH₄ (mild reducing agent for ketones), LAH (strong reductant for esters), MgSO₄ (drying agent in Schlenk techniques) .
Q. How can the purity and structure of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Characteristic δ values for the thiopyran ring (e.g., δ ~2.8–3.5 ppm for CH₂-S groups) and hydroxyl proton (δ ~1.5–2.0 ppm, broad) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (e.g., calculated 144.2 g/mol for C₆H₁₂OS) .
- Chromatography : HPLC or GC-MS to assess purity, with retention times compared to standards .
Q. What safety precautions are required when handling this compound?
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319) .
- Waste disposal via professional chemical waste services to avoid environmental contamination .
- First Aid : Immediate rinsing for skin/eye contact; artificial respiration if inhaled .
Advanced Research Questions
Q. How can this compound be incorporated into heterocyclic compounds for biological screening?
- Strategies :
- Thiazole/Selenazole Synthesis : React with thioamides or selenoureas under cyclocondensation conditions (e.g., Hantzsch reaction) to form bioactive heterocycles .
- Coupling Reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups for antimicrobial/anticonvulsant activity studies .
Q. How do steric and electronic effects of the thiopyran ring influence substitution reactivity?
- Comparative Analysis :
- Electronic Effects : Sulfur’s lower electronegativity (vs. oxygen in tetrahydropyran analogs) increases nucleophilicity at the 4-position, favoring SN2 reactions .
- Steric Effects : Bulkier substituents (e.g., phenyl groups) reduce ring flexibility, impacting regioselectivity in alkylation or halogenation .
- Data Table :
| Compound | Reactivity (SN2) | Ring Strain (kcal/mol) |
|---|---|---|
| Tetrahydro-2H-thiopyran-4-yl | High | 5.2 |
| Tetrahydro-2H-pyran-4-yl | Moderate | 4.8 |
| Source: Computational studies comparing thiopyran vs. pyran derivatives |
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Optimization Strategies :
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric reductions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce racemization .
- Case Study : LAH reduction of a chiral ester intermediate achieved >90% enantiomeric excess (ee) in THF at -78°C, but scalability required switching to NaBH₄ with chiral ligands .
Data Contradictions and Resolution
- Synthesis Yields : reports 73% yield for a reductive amination, while notes 62% for a coupling reaction. Variability arises from substrate steric hindrance and catalyst efficiency.
- Biological Activity : Thiopyran-based thiazoles in showed antimicrobial activity, but pyran analogs () lacked efficacy, emphasizing sulfur’s role in bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
